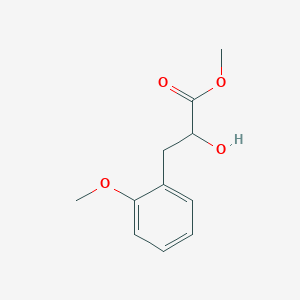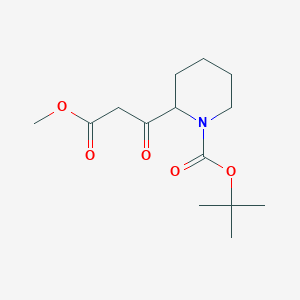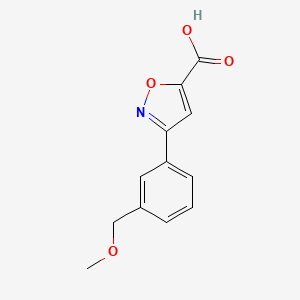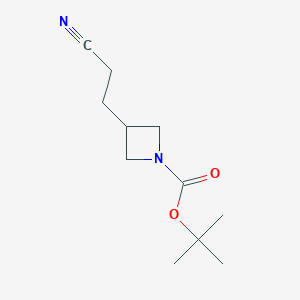![molecular formula C8H12N2O B15322730 2-[(4-Methyl-2-pyridinyl)amino]-ethanol](/img/structure/B15322730.png)
2-[(4-Methyl-2-pyridinyl)amino]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol is a compound that belongs to the class of dihydropyridines Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol typically involves the reaction of 4-methyl-1,2-dihydropyridine with aminoethanol under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their conversion to the final product. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in more saturated compounds .
Aplicaciones Científicas De Investigación
2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting calcium channels.
Mecanismo De Acción
The mechanism of action of 2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific context and application .
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.
Oseltamivir: Although structurally different, it is synthesized from dihydropyridine intermediates.
Uniqueness
2-[(4-methyl-1,2-dihydropyridin-2-ylidene)amino]ethan-1-ol is unique due to its specific structural features and the presence of both amino and hydroxyl functional groups.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-[(4-methylpyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C8H12N2O/c1-7-2-3-9-8(6-7)10-4-5-11/h2-3,6,11H,4-5H2,1H3,(H,9,10) |
Clave InChI |
RYIZUWRHJVYFRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



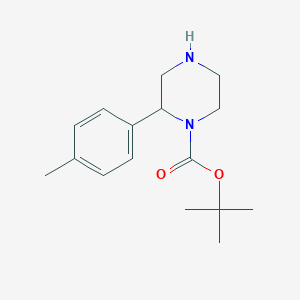

![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B15322665.png)


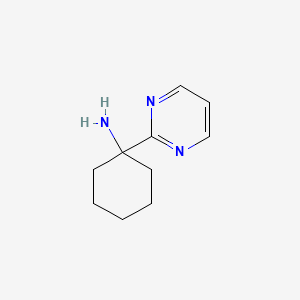
![3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B15322696.png)


